1,4-dimethyl-1H-indole-3-carbaldehyde
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Overview
Description
1,4-dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .
Molecular Structure Analysis
The molecular weight of 1,4-dimethyl-1H-indole-3-carbaldehyde is 173.21 . The linear formula is C11H11NO .Chemical Reactions Analysis
1H-indole-3-carbaldehyde and its derivatives, including 1,4-dimethyl-1H-indole-3-carbaldehyde, are used in inherently sustainable multicomponent reactions . These reactions are high-yielding, operationally friendly, time- and cost-effective .Physical And Chemical Properties Analysis
1,4-dimethyl-1H-indole-3-carbaldehyde is a solid or liquid at normal temperatures . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Intermolecular Interactions and Characterization
Research demonstrates the synthesis and characterization of compounds related to 1,4-dimethyl-1H-indole-3-carbaldehyde, showcasing their potential in understanding molecular interactions and structural analysis. For example, Barakat et al. (2017) investigated the crystal structure, Hirshfeld surface, DFT, and thermal analysis of a derivative, revealing good thermal stability and detailed intermolecular interactions (Barakat et al., 2017).
Gold-Catalyzed Cycloisomerizations
In organic synthesis, gold-catalyzed cycloisomerizations offer a method to prepare complex molecules efficiently. Kothandaraman et al. (2011) reported a technique using gold(I) catalysis for the preparation of 1H-indole-2-carbaldehydes, demonstrating the process's simplicity and efficiency (Kothandaraman et al., 2011).
Synthesis of Novel Derivatives
The flexibility of indole carbaldehydes in synthetic chemistry is showcased in their use for synthesizing novel organic compounds. Suzdalev and Den’kina (2011) explored reactions of indole-3-carbaldehyde with epichlorohydrin, leading to new crotonic condensation products, highlighting the compound's role in producing diverse chemical structures (Suzdalev & Den’kina, 2011).
Microwave-Assisted Synthesis and Antimicrobial Activity
Indole-based chromene derivatives synthesized via microwave-assisted methods were evaluated for their antimicrobial properties, indicating potential applications in medicinal chemistry. Kathrotiya and Patel (2012) emphasized the method's efficiency and the compounds' promising biological activity (Kathrotiya & Patel, 2012).
Catalytic Applications
The versatility of indole derivatives extends to their use as catalysts in chemical reactions. Singh et al. (2017) synthesized palladacycles with indole cores, highlighting their efficiency as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes, showcasing the potential for indole derivatives in catalysis (Singh et al., 2017).
Nanocatalyzed Synthetic Routes
The development of green and sustainable synthetic methods using indole-3-carbaldehydes as key intermediates underscores the importance of these compounds in modern organic synthesis. Madan (2020) highlighted the efficiency of nanocatalyzed Knoevenagel condensation, pointing towards the environmental and economic benefits of such methods (Madan, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,4-dimethylindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-10-11(8)9(7-13)6-12(10)2/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFBNIAKXKURCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=C2C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622795 |
Source
|
Record name | 1,4-Dimethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethyl-1H-indole-3-carbaldehyde | |
CAS RN |
170489-16-4 |
Source
|
Record name | 1,4-Dimethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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